molecular formula C9H12N4O3S B12682623 N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide CAS No. 90563-18-1

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide

Cat. No.: B12682623
CAS No.: 90563-18-1
M. Wt: 256.28 g/mol
InChI Key: UIYBBJNTRSQPLG-UHFFFAOYSA-N
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Description

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is a synthetic organic compound intended for research and development purposes. Chemically, it features a sulfonamide group linked to an acetamide moiety via a guanidine-like bridge, a structure often associated with potential biological activity. Researchers should consult specific scientific literature and safety data sheets for detailed information on its physical and chemical properties, solubility, and stability. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

90563-18-1

Molecular Formula

C9H12N4O3S

Molecular Weight

256.28 g/mol

IUPAC Name

N-[(E)-[(4-aminophenyl)sulfonylhydrazinylidene]methyl]acetamide

InChI

InChI=1S/C9H12N4O3S/c1-7(14)11-6-12-13-17(15,16)9-4-2-8(10)3-5-9/h2-6,13H,10H2,1H3,(H,11,12,14)

InChI Key

UIYBBJNTRSQPLG-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N/C=N/NS(=O)(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(=O)NC=NNS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Formation of the Sulfonamide Intermediate

  • Reactants: 4-aminophenyl derivatives and sulfonyl chlorides (e.g., benzenesulfonyl chloride).
  • Reaction Conditions: The amine is reacted with the sulfonyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the released HCl.
  • Solvents: Anhydrous organic solvents like toluene, tetrahydrofuran (THF), or ethyl acetate are commonly used.
  • Temperature: Typically maintained at 0–5 °C during addition to control reaction rate and minimize side reactions.
  • Outcome: Formation of the sulfonamide bond yielding intermediates such as N-(4-aminophenyl)sulfonamide derivatives.

This step is crucial for establishing the sulfonyl linkage and is supported by synthetic protocols for related compounds.

Introduction of the Iminomethyl Group via Condensation

  • Method: Condensation of the sulfonamide intermediate with an appropriate aldehyde or formamide derivative to introduce the iminomethyl functionality.
  • Catalysts: Organic bases or mineral alkalis such as sodium carbonate or triethylamine facilitate the condensation.
  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or acetonitrile.
  • Conditions: Heating at 60–100 °C for several hours (6–12 h) to drive the condensation to completion.
  • Result: Formation of the iminomethyl linkage connecting the sulfonamide and acetamide moieties.

This condensation step is analogous to intramolecular cyclization and Schiff base formation reactions described in patent literature for related compounds.

Nitration and Reduction Steps (If Applicable)

  • Nitration: For intermediates requiring a nitro group precursor, nitration is performed using concentrated nitric acid in acetic acid or acetic anhydride at low temperatures (0–5 °C) to avoid over-nitration.
  • Reduction: Nitro groups are reduced to amino groups using hydrazine hydrate in the presence of iron(III) chloride catalyst in fatty alcohol solvents, under reflux conditions.
  • Yields: Reduction yields are typically high (around 90%), with purification by recrystallization.

These steps are essential when the amino group is introduced via reduction of a nitro precursor, a common strategy in sulfonamide synthesis.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Sulfonamide formation 4-Aminophenyl + sulfonyl chloride + base Toluene, THF, or ethyl acetate 0–5 °C 2–4 h 80–90 Base: triethylamine or pyridine
2 Condensation Sulfonamide intermediate + aldehyde/formamide + base DMF, NMP, acetonitrile 60–100 °C 6–12 h 75–85 Base: sodium carbonate or triethylamine
3 Nitration (optional) Concentrated HNO3 + acetic acid/anhydride Acetic acid, acetic anhydride 0–5 °C 2–5 h 70–80 For nitro intermediate formation
4 Reduction (optional) Hydrazine hydrate + FeCl3 catalyst Fatty alcohols Reflux 5 h 90+ Converts nitro to amino group

Detailed Research Findings and Notes

  • The choice of solvent and base in the sulfonamide formation step significantly affects yield and purity. Organic bases like triethylamine provide better control over reaction pH and minimize side reactions.
  • Temperature control during nitration is critical to prevent over-nitration and degradation of sensitive intermediates.
  • The reduction step using hydrazine hydrate and iron(III) chloride is preferred over catalytic hydrogenation for its mild conditions and high selectivity.
  • The condensation reaction to form the iminomethyl linkage is typically performed under reflux in polar aprotic solvents to enhance solubility and reaction rate.
  • Purification is commonly achieved by recrystallization from mixed solvents such as methanol, ethanol, or acetone-water mixtures to obtain high-purity final products.
  • The synthetic methods described are scalable and have been adapted for industrial production with minor modifications to optimize yield and cost-efficiency.

Chemical Reactions Analysis

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Antibacterial Activity

Research has indicated that compounds containing sulfonamide groups, such as N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide, exhibit significant antibacterial properties. These compounds can inhibit bacterial growth by interfering with folate synthesis, making them valuable in developing new antibiotics to combat resistant strains of bacteria .

2. Bone Metabolism Disorders

The compound has been studied for its role in modulating enzymatic pathways involved in bone resorption and osteoclast differentiation. This suggests potential therapeutic applications for conditions such as osteoporosis and other bone-related diseases.

3. Drug Development

Due to its structural characteristics, this compound may serve as a lead compound for developing drugs targeting specific biological pathways. Its interactions with cytochrome P450 enzymes indicate implications for drug metabolism and potential drug-drug interactions.

1. Enzymatic Pathway Modulation

Studies have shown that this compound can stimulate chloride-bicarbonate exchange activity in transporters like SLC26A6. This modulation plays a crucial role in fluid regulation across various tissues, indicating its potential use in studies related to fluid balance and electrolyte transport.

2. Interaction with Carbonic Anhydrase

The compound has been noted to interact with carbonic anhydrase enzymes, which are vital for maintaining acid-base balance in biological systems. This interaction could have implications for developing treatments for conditions related to acid-base disturbances.

Case Study 1: Antibiotic Development

A study focused on the synthesis and evaluation of this compound derivatives demonstrated enhanced antibacterial activity against various pathogens compared to traditional sulfonamides. The modifications in the structure led to improved efficacy and reduced side effects.

Case Study 2: Pharmacokinetic Studies

Research involving pharmacokinetic profiling of this compound highlighted its absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested favorable pharmacokinetic parameters that support its potential as a therapeutic agent.

Mechanism of Action

The antibacterial activity of N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria . By blocking this pathway, the compound effectively prevents bacterial growth and replication.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Structural Features
Target Compound C₉H₁₂N₄O₃S 256.28 -0.454 Sulfonyliminomethyl bridge
N-[4-(4-Aminophenyl)sulfonylphenyl]acetamide (Acetyldapsone) C₁₄H₁₄N₂O₃S 290.34 N/A Direct sulfonyl linkage to phenylacetamide
N-(4-Aminophenyl)acetamide C₈H₁₀N₂O 150.18 N/A Simple acetamide with 4-aminophenyl group
2-Chloro-N,N-diphenylacetamide (AKM-2) C₁₄H₁₁ClN₂O 258.70 N/A Chloro substituent, diphenyl groups
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₆N₂O₂S 296.37 N/A Sulfanyl linker, methoxyphenyl group

Key Observations :

  • The target compound’s sulfonyliminomethyl group distinguishes it from analogs like acetyldapsone, which has a direct sulfonyl-phenyl linkage .
  • The chloro substituent in AKM-2 derivatives improves enzyme inhibition (e.g., COX-1/2) but introduces higher hydrophobicity .

Key Findings :

  • The target compound lacks reported enzyme inhibition but is optimized for pharmacokinetic profiling due to its moderate hydrophilicity .
  • AKM-2’s chloro and diphenyl groups confer stronger COX-2 binding than the target’s sulfonyliminomethyl motif .
  • The sulfanyl group in ’s analog enhances antimicrobial activity, suggesting the target’s sulfonyl group may prioritize different biological interactions .

Biological Activity

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features multiple functional groups, including an acetamide moiety, a sulfonamide group, and an amino group. These structural components contribute to its biological activity by facilitating interactions with various biological targets.

Molecular Formula: C₉H₁₂N₄O₃S
CAS Number: 87925

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, including urease and carbonic anhydrase (CA). Studies indicate that derivatives of this compound exhibit significant inhibition against these enzymes, which are crucial in several physiological processes .
  • Receptor Binding: The compound can bind to specific receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways.

1. Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on several enzymes:

Enzyme IC50 (µM) Mechanism of Action
Urease9.95 ± 0.14Competitive inhibition
Carbonic Anhydrase6.0Non-competitive inhibition

These findings suggest that the compound may have therapeutic applications in conditions where enzyme overactivity is a concern.

2. Antitumor Activity

In vivo studies have explored the antitumor potential of this compound against mouse lymphoid leukemia models. Although initial results indicated no significant antitumor activity, further investigations into structural modifications may enhance efficacy .

3. Interaction with Cellular Pathways

The compound's ability to modulate key cellular pathways has been highlighted in various studies. For instance, it has been shown to influence the ERK signaling pathway by inhibiting ERK phosphorylation in cancer cell lines .

Case Study 1: Urease Inhibition

In a study examining urease inhibition, derivatives of this compound were synthesized and tested for their inhibitory activity. The most potent derivative exhibited an IC50 value of 9.95 µM, indicating strong potential for therapeutic applications in treating conditions like peptic ulcers where urease plays a critical role .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines to assess the compound's effect on cell proliferation and apoptosis. Results indicated that while some derivatives showed promise in inhibiting cell growth, modifications in the structure were necessary to enhance bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and acetylation. For example, sulfonylation of 4-aminobenzenesulfonamide derivatives can be achieved using sulfonyl chlorides under alkaline conditions (pH 8–10) at 0–5°C to minimize side reactions. Acetylation is then performed using acetic anhydride in anhydrous tetrahydrofuran (THF) with pyridine as a catalyst. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent oxidation of the aminophenyl group .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the acetamide (–NHCOCH₃) and sulfonamide (–SO₂NH–) groups.
  • Mass Spectrometry (MS) : Fast Atom Bombardment (FAB-MS) or High-Resolution MS validates the molecular ion peak (e.g., m/z 214.24 for C₈H₁₀N₂O₃S) .
  • Elemental Analysis : Confirms C, H, N, and S content within ±0.3% of theoretical values .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What storage conditions ensure the compound’s long-term stability?

  • Methodological Answer : Store at 0–6°C in amber glass vials under nitrogen to prevent hydrolysis of the sulfonamide group. Stability studies indicate degradation <2% over 12 months under these conditions. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell lines). Standardize protocols using:

  • Positive Controls : Compare with known sulfonamide drugs (e.g., dapsone) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Structural Confirmation : Ensure batch-to-batch consistency via XRD or FTIR to rule out polymorphic effects .

Q. What computational strategies predict the compound’s interaction with biological targets such as kinases or microbial enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like tyrosine kinases (e.g., FLT3) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories.
  • QSAR Modeling : Corrogate substituent effects (e.g., –CF₃ or –OCH₃ groups) on inhibitory activity using datasets from analogs .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s antimicrobial or anti-inflammatory activity?

  • Methodological Answer :

  • Synthetic Analog Libraries : Prepare derivatives with substitutions on the phenyl ring (e.g., –Cl, –OCH₃) and test against Gram-positive/negative bacteria .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., dihydropteroate synthase for sulfonamides) to quantify target affinity .
  • Cytokine Profiling : For anti-inflammatory potential, measure IL-6/TNF-α suppression in THP-1 macrophages .

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